

Commercial Suppliers and Technical Guide for Fmoc-Tyr(3,5-I2)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical application of **Fmoc-Tyr(3,5-I2)-OH**, a key building block for the synthesis of peptides with unique properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in incorporating this modified amino acid into their peptide synthesis workflows.

Introduction to Fmoc-Tyr(3,5-I2)-OH

Fmoc-L-3,5-diiodotyrosine, or **Fmoc-Tyr(3,5-I2)-OH**, is a derivative of the amino acid tyrosine. It is protected at the α -amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The presence of two iodine atoms on the phenolic ring of the tyrosine side chain imparts unique chemical and biological properties to peptides incorporating this residue. These properties are valuable in various research and drug development applications, including the development of enzymeresponsive imaging probes, studying protein-protein interactions, and as a precursor for radiolabeled peptides.[1][3]

Commercial Suppliers

A variety of chemical suppliers offer **Fmoc-Tyr(3,5-I2)-OH**. The following table summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.



Supplier	Product Number (Example)	Purity	Available Quantities	Storage
MedChemExpres s	HY-W008867	>98%	1g, 5g, 10g	2-8°C (short- term), -20°C (long-term)[2]
BLDpharm	BD136979	≥98% (HPLC)	1g, 5g, 25g	2-8°C, Keep in dark place, Sealed in dry[4]
CookeChem	A7758012	98%	1g, 5g	2-8°C, Keep in dark place, Sealed in dry[5]
MySkinRecipes	105000	98% (HPLC)	1g, 5g	2-8°C[1]
Carbolution Chemicals	CC05223	98%	1g, 5g, 10g	2-8°C[6]
Lucerna-Chem	B2837	Not specified	1g, 5g	2-8°C[7]
Sapphire Bioscience	B2837	Not specified	1g, 5g	For Research Use Only[8]

Disclaimer: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before purchasing.

Technical Specifications



Property	Value	Source
CAS Number	103213-31-6	[1][4][5]
Molecular Formula	C24H19I2NO5	[9]
Molecular Weight	655.22 g/mol	[5][9]
Appearance	White to off-white powder	[1]
Solubility	Soluble in DMF, DMSO	[5]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-Tyr(3,5-I2)-OH** into a peptide sequence is achieved through standard Fmoc-based SPPS protocols. Due to the steric hindrance of the di-iodinated tyrosine side chain, optimization of coupling conditions may be necessary to ensure efficient incorporation.

General SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Fmoc-Tyr(3,5-I2)-OH Coupling



This protocol outlines the manual synthesis of a peptide containing a Tyr(3,5-I2) residue on a 0.1 mmol scale.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-Tyr(3,5-I2)-OH
- · Other Fmoc-protected amino acids
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
- Fmoc Deprotection Solution: 20% piperidine in DMF
- Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- · Fmoc Deprotection:
 - o Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes, then drain.



- Repeat the piperidine treatment for 15-20 minutes.
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[11]
- Coupling of Fmoc-Tyr(3,5-I2)-OH:
 - In a separate vial, dissolve Fmoc-Tyr(3,5-I2)-OH (3 equivalents relative to resin loading),
 HBTU or HATU (2.9 equivalents), in DMF.[12]
 - Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the di-iodinated tyrosine, a longer coupling time or double coupling may be necessary.[10]
 - Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
- Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Global Deprotection:
 - Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.



- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

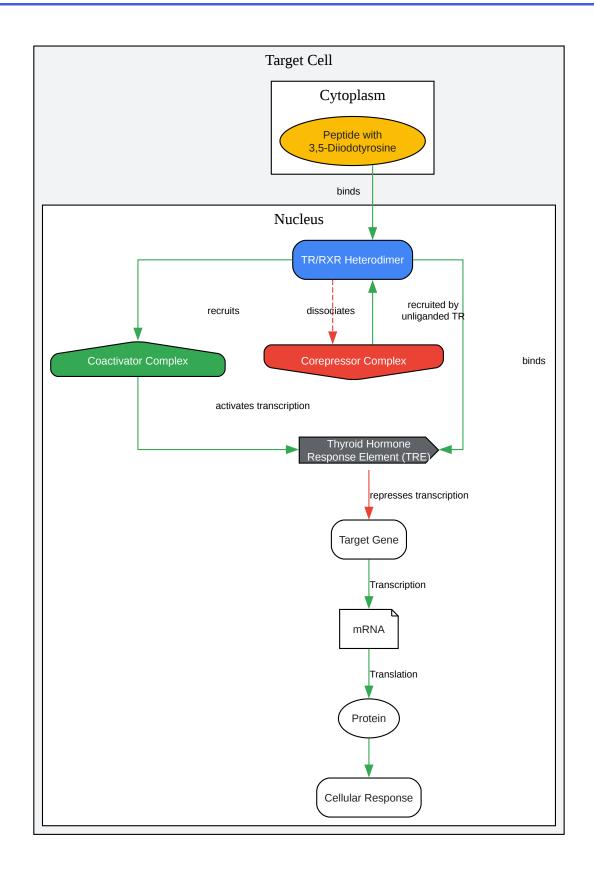
Signaling Pathway: Thyroid Hormone Nuclear Receptor Signaling

Peptides containing 3,5-diiodotyrosine are of significant interest due to their structural similarity to thyroid hormones, such as triiodothyronine (T3).[13] These peptides have the potential to interact with thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[14][15]

The binding of a ligand, such as a peptide containing 3,5-diiodotyrosine, to the thyroid hormone receptor can initiate a signaling cascade that ultimately alters gene transcription. In its unliganded state, the TR, often as a heterodimer with the retinoid X receptor (RXR), binds to thyroid hormone response elements (TREs) on DNA and recruits corepressors, leading to the repression of gene transcription.[16][17] Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivators.[15] This complex then promotes the transcription of target genes.[14]

The following diagram illustrates the simplified genomic signaling pathway of the thyroid hormone receptor.





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Caption: Genomic signaling pathway of the Thyroid Hormone Receptor.



Conclusion

Fmoc-Tyr(3,5-I2)-OH is a readily available and valuable reagent for the synthesis of peptides with unique properties. Its incorporation into peptide sequences using standard SPPS techniques, with potential optimization for coupling, allows for the development of novel research tools and potential therapeutic agents. The ability of peptides containing 3,5-diiodotyrosine to interact with nuclear receptors, such as the thyroid hormone receptor, opens up avenues for designing specific modulators of gene expression. The information provided in this guide serves as a starting point for researchers and drug development professionals to explore the potential of this modified amino acid in their work.

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